molecular formula C27H35ClN6O5S B1139171 Nazartinib mesylate CAS No. 1508250-72-3

Nazartinib mesylate

Katalognummer B1139171
CAS-Nummer: 1508250-72-3
Molekulargewicht: 591.12
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nazartinib, also known as EGF816, is a novel, covalent mutant-selective EGFR inhibitor . It is under investigation in clinical trials for the treatment of non-small cell lung cancer (NSCLC) with EGFR activating mutations .

Wissenschaftliche Forschungsanwendungen

1. Efficacy in Non-Small Cell Lung Cancer (NSCLC)

Nazartinib mesylate has shown efficacy in treating patients with epidermal growth factor receptor-mutated non-small cell lung cancer (NSCLC). A study by Cui, Xiao, and Zhang (2021) explored its clinical efficacy and safety, highlighting its potential as a mutant-selective epidermal growth factor receptor-tyrosine kinase inhibitor (EGFR-TKI) (Cui, Xiao, & Zhang, 2021).

2. Mixed Response in EGFR Mutant Lung Cancer

In lung cancer with T790M-mediated acquired resistance to initial anti-EGFR treatment, nazartinib can be effective, though heterogeneous responses are observed. Piotrowska et al. (2018) noted the emergence of T790M-dependent and -independent clones in patients treated with nazartinib, suggesting complex dynamics in tumor response (Piotrowska et al., 2018).

3. Interaction with Human Serum Albumin

Almehizia et al. (2020) conducted a study to understand nazartinib's interaction with human serum albumin (HSA), which is crucial for its pharmacokinetics and -dynamics. They found that nazartinib spontaneously binds to HSA, a finding relevant for its distribution and efficacy in cancer treatment (Almehizia et al., 2020).

4. Safety Profile and Efficacy in EGFR-mutant NSCLC

A 2020 study assessed nazartinib's safety and activity in patients with advanced EGFR-mutant NSCLC. Tan et al. found that nazartinib has a favorable safety profile with low-grade skin toxicity and is effective for EGFR-mutant NSCLC (Tan et al., 2020).

5. Metabolic Profiling and Reactive Metabolites

Abdelhameed, Attwa, and Kadi (2019) explored the metabolic pathway and bioactivation mechanisms of nazartinib. Their research revealed the formation of unexpected reactive metabolites, providing insights into its metabolic processing and potential toxicity (Abdelhameed, Attwa, & Kadi, 2019).

6. In Vitro Characterization for NSCLC Mutants

Masuzawa et al. (2017) conducted an in vitro study to characterize nazartinib's effect on non-small cell lung cancer with different EGFR mutations. This research helped clarify the effectiveness of nazartinib for specific mutations, contributing to personalized cancer therapy (Masuzawa et al., 2017).

Safety and Hazards

Nazartinib has demonstrated manageable safety in patients with EGFR-mutant advanced non-small cell lung cancer (NSCLC) who received 3 prior lines of systemic therapy . The most common adverse events were rash, diarrhoea, pruritus, fatigue, and stomatitis, and were mostly grades 1–2 .

Eigenschaften

IUPAC Name

N-[7-chloro-1-[(3R)-1-[(E)-4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31ClN6O2.CH4O3S/c1-18-16-19(12-13-28-18)25(35)30-26-29-22-10-6-9-21(27)24(22)33(26)20-8-4-5-15-32(17-20)23(34)11-7-14-31(2)3;1-5(2,3)4/h6-7,9-13,16,20H,4-5,8,14-15,17H2,1-3H3,(H,29,30,35);1H3,(H,2,3,4)/b11-7+;/t20-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJRYTAMUVASSBY-ZJULCNDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2C4CCCCN(C4)C(=O)C=CCN(C)C)C(=CC=C3)Cl.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2[C@@H]4CCCCN(C4)C(=O)/C=C/CN(C)C)C(=CC=C3)Cl.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35ClN6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1508250-72-3
Record name Nazartinib mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1508250723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NAZARTINIB MESYLATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67HTX614WR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nazartinib mesylate
Reactant of Route 2
Reactant of Route 2
Nazartinib mesylate
Reactant of Route 3
Reactant of Route 3
Nazartinib mesylate
Reactant of Route 4
Reactant of Route 4
Nazartinib mesylate
Reactant of Route 5
Reactant of Route 5
Nazartinib mesylate
Reactant of Route 6
Reactant of Route 6
Nazartinib mesylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.